molecular formula C27H19N3O2S B11291179 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide

Cat. No.: B11291179
M. Wt: 449.5 g/mol
InChI Key: GIEVSVKDHNJGIO-UHFFFAOYSA-N
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Description

N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that features a unique combination of thiazolo[5,4-b]pyridine and xanthene moieties

Properties

Molecular Formula

C27H19N3O2S

Molecular Weight

449.5 g/mol

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C27H19N3O2S/c1-16-17(26-30-21-12-7-15-28-27(21)33-26)10-6-11-20(16)29-25(31)24-18-8-2-4-13-22(18)32-23-14-5-3-9-19(23)24/h2-15,24H,1H3,(H,29,31)

InChI Key

GIEVSVKDHNJGIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=NC6=C(S5)N=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazolo[5,4-b]pyridine core, followed by the attachment of the xanthene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE include:

  • Thiazolo[5,4-b]pyridine derivatives
  • Xanthene derivatives

Uniqueness

What sets N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE apart is its unique combination of thiazolo[5,4-b]pyridine and xanthene moieties, which may confer distinct chemical and biological properties not found in other similar compounds.

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